molecular formula C19H21NO2 B1327279 3'-Methoxy-2-pyrrolidinomethyl benzophenone CAS No. 898774-14-6

3'-Methoxy-2-pyrrolidinomethyl benzophenone

Cat. No. B1327279
M. Wt: 295.4 g/mol
InChI Key: YLFWCJLUZIUGDD-UHFFFAOYSA-N
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Description

The compound "3'-Methoxy-2-pyrrolidinomethyl benzophenone" has not been directly studied in the provided papers. However, related compounds have been investigated, which can offer insights into the chemical behavior and properties that might be expected for the compound . For instance, the study of a pyrrole derivative in paper and the metabolite of benzophenone-3 in paper provide valuable information on the structural and chemical characteristics of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as seen in the synthesis of a pyrrole derivative . This process might be similar to the synthesis of "3'-Methoxy-2-pyrrolidinomethyl benzophenone," which could potentially be synthesized through a catalyzed coupling reaction. The use of natural hydroxyapatite as a catalyst in the synthesis of the pyrrole derivative suggests that eco-friendly and sustainable catalysts could be explored for the synthesis of "3'-Methoxy-2-pyrrolidinomethyl benzophenone" as well.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy . These methods could be applied to "3'-Methoxy-2-pyrrolidinomethyl benzophenone" to elucidate its structure. Theoretical calculations, such as those performed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, could predict structural parameters and vibrational frequencies, providing a deeper understanding of the molecular structure .

Chemical Reactions Analysis

The chemical behavior of benzophenone derivatives can be complex, as evidenced by the formation of various metabolites when benzophenone-3 is incubated with liver microsomes . The metabolites formed, such as 5-hydroxylated and 4-desmethylated benzophenone, indicate that "3'-Methoxy-2-pyrrolidinomethyl benzophenone" could also undergo metabolic transformations, potentially leading to a variety of products depending on the conditions and enzymes involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3'-Methoxy-2-pyrrolidinomethyl benzophenone" can be inferred from related studies. For example, the corrosion inhibition properties of a pyrrole derivative on steel surfaces suggest that "3'-Methoxy-2-pyrrolidinomethyl benzophenone" might also exhibit similar properties . Additionally, the molecular electrostatic potential (MEP) and Hirshfeld surface analysis can provide insights into the intermolecular interactions and surface properties of the compound . These analyses could be crucial in understanding the reactivity and potential applications of "3'-Methoxy-2-pyrrolidinomethyl benzophenone."

Scientific Research Applications

UV Protection and Environmental Impact

  • UV Protection and Reproductive Toxicity : 3'-Methoxy-2-pyrrolidinomethyl benzophenone, also known as benzophenone-3 (BP-3), is commonly used in skincare as a UV filter and as a food additive. Research indicates that high levels of BP-3 exposure may be linked to reproductive toxicity in humans and animals, including altered birth weights and hormonal imbalances due to its endocrine-disrupting effects (Ghazipura et al., 2017).
  • Metabolism and Endocrine-Disrupting Activity : Studies on BP-3 metabolism in liver microsomes and its estrogenic and anti-androgenic activities have shown that its metabolites can exhibit varying degrees of hormonal activity. This underscores the potential endocrine-disrupting impact of BP-3 and its derivatives (Watanabe et al., 2015).

Water Treatment and Environmental Safety

  • Water Treatment with Ferrate(VI) : BP-3 is found in aquatic environments due to its widespread use. The oxidation of BP-3 by aqueous ferrate(VI) has been explored, revealing insights into reaction kinetics and product identification, critical for assessing the environmental impact and removal efficiency of BP-3 in water treatment processes (Yang & Ying, 2013).
  • Photocatalytic Degradation : Research on photocatalytic degradation of BP-3 using titanium dioxide particles in aqueous solutions has shown promise for removing BP-3 from water, thereby mitigating its endocrine-disrupting effects. This method has been optimized for different parameters such as pH, catalyst concentration, and the presence of hydrogen peroxide (Zúñiga-Benítez et al., 2016).

Chemical Analysis and Synthesis

  • Synthesis of Arylazo-Methoxy-Diphenylmethanes : Benzophenone derivatives are used in the synthesis of various compounds. One study described the synthesis of arylazo-methoxy-diphenylmethanes from benzophenone arylhydrazones, highlighting the versatility of benzophenone derivatives in chemical synthesis (Gstach & Schantl, 1986).

Toxicology and Safety

  • Dermal Administration in Rats : Investigating the disposition of BP-3 after dermal administration in rats provides insights into its bioavailability and metabolism. This research helps understand the skin absorption and potential systemic effects of BP-3, relevant for its safety assessment (Okereke et al., 1994).

properties

IUPAC Name

(3-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-17-9-6-8-15(13-17)19(21)18-10-3-2-7-16(18)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFWCJLUZIUGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643634
Record name (3-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methoxy-2-pyrrolidinomethyl benzophenone

CAS RN

898774-14-6
Record name Methanone, (3-methoxyphenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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